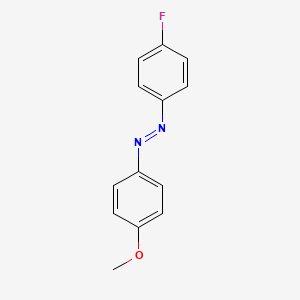
(E)-1-(4-Fluorophenyl)-2-(4-methoxyphenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-Fluorophenyl)-2-(4-methoxyphenyl)diazene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a fluorophenyl group and a methoxyphenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Fluorophenyl)-2-(4-methoxyphenyl)diazene typically involves the diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine, such as 4-fluoroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound, such as 4-methoxyaniline, under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
(E)-1-(4-Fluorophenyl)-2-(4-methoxyphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学研究应用
(E)-1-(4-Fluorophenyl)-2-(4-methoxyphenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
作用机制
The mechanism of action of (E)-1-(4-Fluorophenyl)-2-(4-methoxyphenyl)diazene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (E)-1-(4-Fluorophenyl)-2-(4-hydroxyphenyl)diazene
- (E)-1-(4-Fluorophenyl)-2-(4-chlorophenyl)diazene
- (E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene
Uniqueness
(E)-1-(4-Fluorophenyl)-2-(4-methoxyphenyl)diazene is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
51788-91-1 |
|---|---|
分子式 |
C13H11FN2O |
分子量 |
230.24 g/mol |
IUPAC 名称 |
(4-fluorophenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C13H11FN2O/c1-17-13-8-6-12(7-9-13)16-15-11-4-2-10(14)3-5-11/h2-9H,1H3 |
InChI 键 |
STMZCYGUUDOWDU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



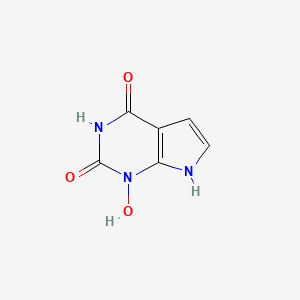
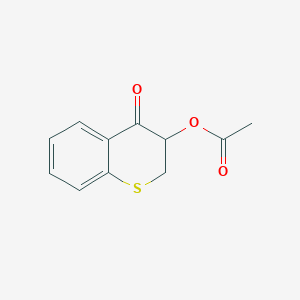
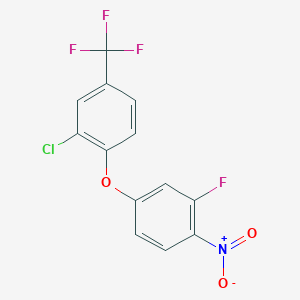
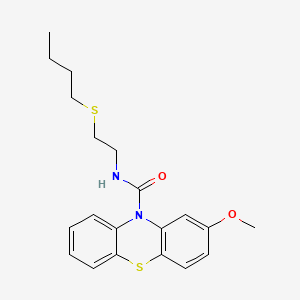
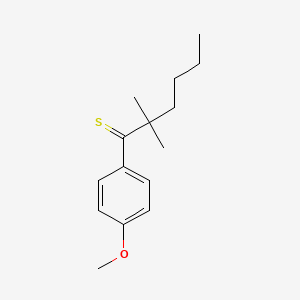
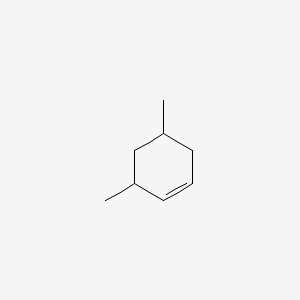
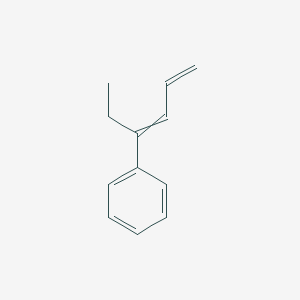

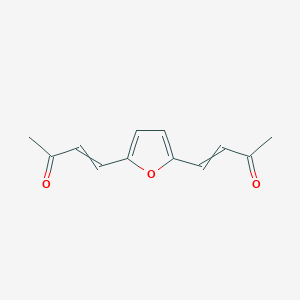
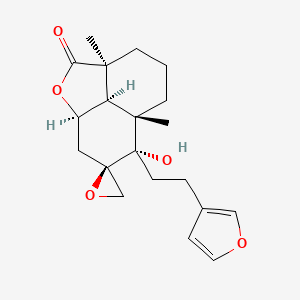
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
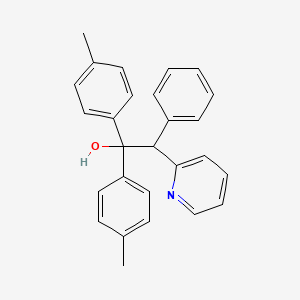
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B14643036.png)
